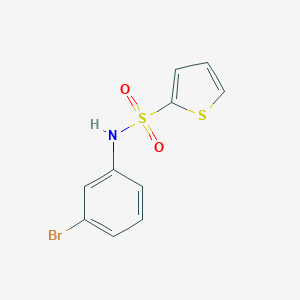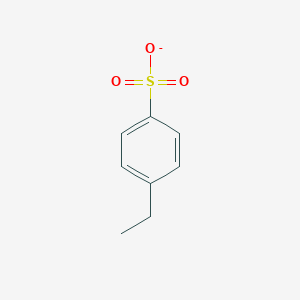
N-(3-bromophenyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)thiophene-2-sulfonamide, also known as BPTES, is a chemical compound that has gained significant attention in recent years due to its potential use in cancer treatment. BPTES is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Applications De Recherche Scientifique
N-(3-bromophenyl)thiophene-2-sulfonamide has been extensively studied for its potential use in cancer treatment. Glutaminase plays a critical role in cancer cell metabolism, and inhibition of this enzyme has been shown to induce cell death in cancer cells. N-(3-bromophenyl)thiophene-2-sulfonamide has been shown to be a selective inhibitor of glutaminase, making it a promising candidate for cancer therapy. N-(3-bromophenyl)thiophene-2-sulfonamide has been tested in preclinical models of various types of cancer, including breast, lung, and pancreatic cancer, and has shown promising results.
Mécanisme D'action
N-(3-bromophenyl)thiophene-2-sulfonamide inhibits glutaminase by binding to the active site of the enzyme. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used by cancer cells to fuel their metabolism. By inhibiting glutaminase, N-(3-bromophenyl)thiophene-2-sulfonamide blocks this metabolic pathway and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-(3-bromophenyl)thiophene-2-sulfonamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. In preclinical studies, N-(3-bromophenyl)thiophene-2-sulfonamide has been shown to induce cell death in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. N-(3-bromophenyl)thiophene-2-sulfonamide has also been shown to modulate the immune response, suggesting that it may have potential as an immunotherapy agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-bromophenyl)thiophene-2-sulfonamide is its selectivity for cancer cells, which minimizes toxicity to normal cells. N-(3-bromophenyl)thiophene-2-sulfonamide has also been shown to be effective in preclinical models of various types of cancer. However, N-(3-bromophenyl)thiophene-2-sulfonamide has some limitations for lab experiments, including its low solubility in water and its instability in solution. These limitations can make it challenging to work with N-(3-bromophenyl)thiophene-2-sulfonamide in the lab.
Orientations Futures
There are several future directions for research on N-(3-bromophenyl)thiophene-2-sulfonamide. One area of focus is the development of more stable and soluble analogs of N-(3-bromophenyl)thiophene-2-sulfonamide that can be used in clinical settings. Another area of research is the identification of biomarkers that can predict response to N-(3-bromophenyl)thiophene-2-sulfonamide treatment. Additionally, further studies are needed to better understand the mechanism of action of N-(3-bromophenyl)thiophene-2-sulfonamide and its potential use in combination with other cancer therapies.
Conclusion:
N-(3-bromophenyl)thiophene-2-sulfonamide is a promising candidate for cancer therapy due to its selective inhibition of glutaminase, a critical enzyme in cancer cell metabolism. N-(3-bromophenyl)thiophene-2-sulfonamide has shown promising results in preclinical studies and has minimal toxicity to normal cells. However, there are some limitations to working with N-(3-bromophenyl)thiophene-2-sulfonamide in the lab, and further research is needed to fully understand its potential as a cancer therapy.
Méthodes De Synthèse
N-(3-bromophenyl)thiophene-2-sulfonamide can be synthesized using a multi-step process that involves the reaction of 3-bromobenzenesulfonyl chloride with thiophene-2-amine in the presence of a base. The resulting intermediate is then reacted with ammonium hydroxide to form N-(3-bromophenyl)thiophene-2-sulfonamide. This synthesis method has been optimized to improve the yield and purity of N-(3-bromophenyl)thiophene-2-sulfonamide.
Propriétés
Formule moléculaire |
C10H8BrNO2S2 |
|---|---|
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
N-(3-bromophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8BrNO2S2/c11-8-3-1-4-9(7-8)12-16(13,14)10-5-2-6-15-10/h1-7,12H |
Clé InChI |
AAZNSWQDBGBKMR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=CS2 |
SMILES canonique |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid](/img/structure/B229781.png)

![methyl 3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B229784.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229787.png)
![3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid](/img/structure/B229789.png)
![6-(1-azepanylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229790.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B229793.png)
![2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid](/img/structure/B229794.png)
![N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine](/img/structure/B229795.png)
![N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine](/img/structure/B229797.png)
![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid](/img/structure/B229801.png)

![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229803.png)
![4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid](/img/structure/B229807.png)